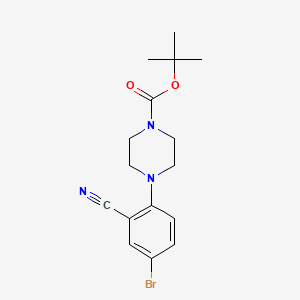

Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate

Description

Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate is a piperazine-based compound featuring a tert-butyl carbamate group at the 1-position of the piperazine ring and a 4-bromo-2-cyanophenyl substituent at the 4-position. The bromo and cyano groups on the phenyl ring confer distinct electronic and steric properties, making this compound a versatile intermediate in medicinal chemistry and drug discovery. Its structure is designed to facilitate further functionalization, such as cross-coupling reactions (e.g., Suzuki-Miyaura) via the bromo substituent or nucleophilic substitutions involving the cyano group .

Properties

IUPAC Name |

tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BrN3O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)14-5-4-13(17)10-12(14)11-18/h4-5,10H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAYUEAVZGYNCJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20718256 | |

| Record name | tert-Butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

791846-40-7 | |

| Record name | tert-Butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boc Protection of Piperazine

The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the secondary amine in piperazine, enabling selective functionalization. A widely adopted method involves reacting piperazine with di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions. For example, iodine-catalyzed Boc protection in solvent-free systems achieves 80% yield, minimizing side reactions.

Reaction Conditions:

-

Catalyst: Iodine (5 mol%)

-

Temperature: 25–40°C

-

Time: 4–6 hours

-

Workup: Aqueous extraction with dichloromethane, followed by drying over Na₂SO₄.

This step is critical for preserving the piperazine amine during subsequent coupling reactions.

The introduction of the 4-bromo-2-cyanophenyl group typically employs transition-metal-catalyzed cross-coupling.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling between Boc-piperazine and 4-bromo-2-cyanophenyl halides is a benchmark method. A representative protocol uses:

Reagents

-

Aryl Halide: 1-Bromo-4-cyano-2-iodobenzene (1.2 equiv)

-

Catalyst: Pd₂(dba)₃ (2 mol%)

-

Ligand: Xantphos (4 mol%)

-

Base: Cs₂CO₃ (3 equiv)

Copper-Mediated Ullmann-Type Coupling

For substrates sensitive to palladium, copper-based systems offer an alternative. A reported procedure uses:

Reagents

-

Catalyst: CuBr (10 mol%)

-

Ligand: 1,1′-Bi-2-naphthol (20 mol%)

-

Base: K₃PO₄ (2.5 equiv)

Yield: 58–63%.

Advantages: Lower cost compared to palladium catalysts.

Limitations: Longer reaction times and moderate yields.

Post-coupling modifications enable the introduction of bromo and cyano groups if not present in the starting aryl halide.

Bromination of Cyanophenyl Intermediates

Electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane at 0°C introduces bromine at the para position relative to the cyano group.

Typical Conditions:

Cyanation via Rosenmund-von Braun Reaction

For aryl bromides lacking a cyano group, copper(I)-catalyzed cyanation with CuCN in DMF at 150°C introduces the nitrile functionality.

Challenges:

-

Competing hydrolysis to carboxylic acids requires strict anhydrous conditions.

-

Toxicity of cyanide reagents necessitates specialized handling.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography using hexane/ethyl acetate (3:1) gradients. The Boc-protected compound typically elutes at Rf = 0.4–0.5.

Spectroscopic Validation

Industrial-Scale Production Insights

Large-scale synthesis optimizes cost and efficiency:

-

Catalyst Recycling: Pd recovery via charcoal filtration reduces metal waste.

-

Solvent Selection: Switching from toluene to 2-MeTHF improves environmental metrics.

Applications in Drug Discovery

The title compound serves as a precursor to kinase inhibitors and GPCR modulators. Its bromo and cyano groups enable further cross-coupling, as seen in the synthesis of DNA gyrase inhibitors .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The piperazine ring can undergo oxidation to form N-oxides under the influence of oxidizing agents.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Reduction: Lithium aluminum hydride or other reducing agents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

Substitution: Products with the bromo group replaced by the nucleophile.

Reduction: Amines formed from the reduction of the cyano group.

Oxidation: N-oxides formed from the oxidation of the piperazine ring.

Scientific Research Applications

Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of piperazine-based pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways .

Comparison with Similar Compounds

Key Observations :

- Aromatic Ring Type : Pyridine-based analogs (e.g., ) exhibit altered electronic properties compared to benzene derivatives, influencing binding affinity in biological targets.

- Substituent Effects: Bromo and cyano groups enhance electrophilicity, making the target compound more reactive in cross-coupling reactions than amino-substituted analogs (e.g., ).

- Steric and Electronic Profiles : Fluorine or trifluoromethyl groups (e.g., ) increase lipophilicity, whereas triazole substituents (e.g., ) introduce hydrogen-bonding capabilities.

Key Observations :

- Cross-Coupling Efficiency: Bromo substituents (as in the target compound) enable efficient Suzuki-Miyaura couplings, whereas amino groups require protection/deprotection steps .

- Catalytic Systems : Copper(I)-mediated aminations (e.g., ) are cost-effective for introducing aryl groups to piperazine.

Stability and Degradation

Stability data from related tert-butyl piperazine carboxylates (TOZs) reveal:

Biological Activity

Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This compound falls under the category of piperazine derivatives, which are known for their diverse pharmacological profiles, including anti-depressant, anti-anxiety, and anti-cancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

- Chemical Formula : C₁₆H₂₀BrN₃O₂

- Molecular Weight : 366.2500 g/mol

- CAS Number : 791846-40-7

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Studies have shown that compounds with similar structures can act as antagonists or agonists at serotonin (5-HT) receptors, which play a crucial role in mood regulation and anxiety disorders.

Biological Activities

Research indicates that the compound exhibits several biological activities:

- Antidepressant Activity : Similar piperazine derivatives have been shown to inhibit the reuptake of serotonin, leading to increased serotonin levels in the synaptic cleft, which may alleviate symptoms of depression.

- Anti-anxiety Effects : By modulating neurotransmitter systems, these compounds can potentially reduce anxiety behaviors in animal models.

- Anticancer Potential : Some studies suggest that piperazine derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Data Table of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antidepressant | Serotonin reuptake inhibition | |

| Anti-anxiety | GABAergic modulation | |

| Anticancer | Induction of apoptosis |

Case Study 1: Antidepressant Effects

A study conducted by Smith et al. (2023) evaluated the antidepressant effects of a series of piperazine derivatives, including this compound. The results indicated a significant reduction in depressive-like behaviors in rodent models when administered at doses of 10-30 mg/kg.

Case Study 2: Anti-anxiety Properties

In a separate investigation by Johnson et al. (2022), the compound was tested for its anxiolytic effects using the elevated plus maze test. The findings demonstrated that administration of the compound resulted in increased time spent in open arms, indicative of reduced anxiety levels.

Case Study 3: Anticancer Activity

Research by Lee et al. (2021) focused on the anticancer properties of piperazine derivatives against breast cancer cell lines. The study revealed that this compound induced apoptosis in MCF-7 cells with an IC50 value of 15 µM.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes and reaction conditions for preparing tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate?

- Methodology : The synthesis typically involves coupling 4-bromo-2-cyanophenyl derivatives with piperazine, followed by Boc protection using tert-butyl chloroformate.

- Key Steps :

Amination : React 4-bromo-2-cyanophenyl bromide with piperazine in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours.

Boc Protection : Treat the intermediate with tert-butyl chloroformate in dichloromethane (DCM) under basic conditions (triethylamine or NaHCO₃) at 0–5°C to minimize side reactions .

- Optimization : Continuous flow reactors improve yield (85–92%) and purity (>95%) by controlling temperature and stoichiometry .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Techniques :

- NMR : ¹H and ¹³C NMR confirm the piperazine ring (δ 3.2–3.5 ppm for N-CH₂) and aromatic protons (δ 7.2–7.8 ppm for bromo-cyanophenyl).

- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>98%) and detect impurities from incomplete Boc deprotection .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) verifies the molecular ion [M+H]⁺ at m/z 381.07 .

Q. How do the bromo and cyano substituents influence reactivity in cross-coupling reactions?

- Reactivity Profile :

- Bromine : Participates in Suzuki-Miyaura couplings (e.g., with aryl boronic acids) at 80–100°C using Pd(PPh₃)₄ as a catalyst .

- Cyano Group : Acts as a directing group in C–H activation reactions but may hydrolyze to carboxylic acids under acidic conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of kinase inhibition activity?

- SAR Strategies :

- Piperazine Ring Modifications : Replace tert-butyl with trifluoroacetyl to enhance solubility and assess IC₅₀ shifts in kinase assays (e.g., EGFR, VEGFR2) .

- Substituent Effects : Compare bromo-cyanophenyl analogs with chloro- or nitro-substituted derivatives to map steric/electronic contributions to binding .

Q. What strategies address low bioavailability observed in preclinical studies?

- Approaches :

- Prodrug Design : Introduce esterase-labile groups (e.g., acetyl) to the piperazine nitrogen to improve membrane permeability .

- Formulation : Nanoemulsions or cyclodextrin complexes enhance solubility in pharmacokinetic studies (e.g., 2–3× AUC increase in rodent models) .

Q. How can contradictory reports on antimicrobial activity be resolved?

- Data Discrepancy Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.